molecular formula C20H21N3O4S2 B11369418 N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11369418
M. Wt: 431.5 g/mol
InChI Key: UXOSLYHCMCIUSC-UHFFFAOYSA-N
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Description

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzothiophene core, an oxazole ring, and a thiophene moiety

Preparation Methods

The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the benzothiophene core, followed by the introduction of the oxazole ring and the thiophene moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide include other benzothiophene derivatives and oxazole-containing molecules. These compounds may share similar structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical activities.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H21N3O4S2/c1-26-9-8-21-19(25)17-12-5-2-3-6-15(12)29-20(17)22-18(24)13-11-14(27-23-13)16-7-4-10-28-16/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,21,25)(H,22,24)

InChI Key

UXOSLYHCMCIUSC-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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